Folate Receptor-Mediated Cellular Uptake: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Antifolates
In a direct head-to-head comparison of 5N-substituted antifolate analogs, the pyrrolo[3,2-d]pyrimidine-based compound AGF300 demonstrated significantly enhanced tumor-targeted delivery via folate receptor (FR) uptake and reduced non-selective transport via the reduced folate carrier (RFC) relative to its pyrrolo[2,3-d]pyrimidine regioisomeric counterpart [1]. This differential transport profile is critical for achieving tumor selectivity and minimizing systemic toxicity in anticancer agent development [1].
| Evidence Dimension | Folate Receptor (FR)-Mediated Cellular Uptake Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 nM (AGF300, a pyrrolo[3,2-d]pyrimidine antifolate) |
| Comparator Or Baseline | IC50 = 8.6 nM (pyrrolo[2,3-d]pyrimidine analog) |
| Quantified Difference | 4.1-fold increase in potency (IC50 reduced from 8.6 nM to 2.1 nM) |
| Conditions | Chinese hamster ovary (CHO) cells engineered to express human folate receptor alpha (FRα); folate-free RPMI 1640 medium supplemented with 2 nM leucovorin |
Why This Matters
A 4.1-fold improvement in FR-mediated potency directly translates to enhanced tumor-targeting capability and a wider therapeutic window, a critical differentiator for lead optimization in targeted cancer therapy.
- [1] Cancer Res. 2018, 78 (13_Supplement): 1658; doi:10.1158/1538-7445.AM2018-1658 View Source
